6-Chloro-2-methyl-5-nitroquinoline

Lipophilicity Drug-likeness Positional isomer differentiation

6-Chloro-2-methyl-5-nitroquinoline (synonym: 5-nitro-6-chloroquinaldine) is a trisubstituted nitroquinoline derivative bearing a 2-methyl, 5-nitro, and 6-chloro pattern on the quinoline scaffold (C10H7ClN2O2, MW 222.63 g/mol). The compound is explicitly disclosed in patent literature as both a direct antimicrobial/antimalarial agent and a key synthetic intermediate for benzo[ij]quinolizine-2-carboxylic acid antibacterial agents.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 77483-85-3
Cat. No. B8725033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-5-nitroquinoline
CAS77483-85-3
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H7ClN2O2/c1-6-2-3-7-9(12-6)5-4-8(11)10(7)13(14)15/h2-5H,1H3
InChIKeyDNKVZRWMEGSLOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methyl-5-nitroquinoline (CAS 77483-85-3): Structural and Functional Baseline for Procurement


6-Chloro-2-methyl-5-nitroquinoline (synonym: 5-nitro-6-chloroquinaldine) is a trisubstituted nitroquinoline derivative bearing a 2-methyl, 5-nitro, and 6-chloro pattern on the quinoline scaffold (C10H7ClN2O2, MW 222.63 g/mol) . The compound is explicitly disclosed in patent literature as both a direct antimicrobial/antimalarial agent and a key synthetic intermediate for benzo[ij]quinolizine-2-carboxylic acid antibacterial agents [1]. Commercially, it is available at 98% purity from established suppliers, with measured LogP of 3.10 and TPSA of 56.03 Ų . The unique 5-nitro/6-chloro juxtaposition—enforced by the 6-substituent directing nitration exclusively to the 5-position under low-temperature conditions—creates a regiospecific scaffold that cannot be replicated by simple halogen-swap or nitro-relocation strategies [2].

Why 6-Chloro-2-methyl-5-nitroquinoline Cannot Be Replaced by Generic Nitroquinoline Analogs


Although multiple nitroquinoline congeners share a superficial quinoline core, substitution pattern dictates both synthetic utility and biological target engagement in ways that preclude simple interchange. The 8-chloro positional isomer (CAS 64485-39-8) exhibits a significantly higher LogP (3.63 vs. 3.10) and larger TPSA (58.71 vs. 56.03 Ų), altering membrane permeability and pharmacokinetic trajectory . The des-methyl analog 6-chloro-5-nitroquinoline (CAS 86984-32-9) lacks the 2-methyl group essential for constructing the 5-methyl-substituted benzo[ij]quinolizine ring system central to the vebufloxacin/benofloxacin class of antibacterial agents [1]. Conversely, 6-chloroquinaldine (CAS 92-46-6) omits the 5-nitro group entirely, forfeiting the nitro-driven bioreductive activation and DNA-gyrase-targeting capacity attributed to 5-nitroquinolines as a class [2]. These structural distinctions translate into non-fungible synthetic outcomes: the 6-chloro-5-nitro-2-methyl triad is uniquely positioned as a gateway intermediate, and substitution with any close analog yields a different downstream chemotype, invalidating published synthetic protocols and regulatory reference standards .

Quantitative Differentiation Evidence for 6-Chloro-2-methyl-5-nitroquinoline (CAS 77483-85-3) Against Closest Analogs


Lipophilicity Divergence: 6-Chloro vs. 8-Chloro Positional Isomer LogP Comparison

The 6-chloro positional isomer (target compound) exhibits a calculated LogP of 3.10, which is 0.53 log units lower than the 8-chloro isomer (LogP 3.63) . Since both isomers share the identical molecular formula (C10H7ClN2O2, MW 222.63), this difference arises solely from the chlorine position effect on molecular dipole and solvation free energy. In drug design, a ΔLogP of 0.5 units typically corresponds to a ~3-fold difference in octanol-water partition coefficient, which can materially affect membrane permeability, plasma protein binding, and metabolic clearance [1].

Lipophilicity Drug-likeness Positional isomer differentiation

Polar Surface Area Differentiation Between 6-Chloro and 8-Chloro Regioisomers

The topological polar surface area (TPSA) of the target compound is 56.03 Ų, compared with 58.71 Ų for the 8-chloro positional isomer . The 2.68 Ų reduction in TPSA for the 6-chloro isomer, while modest in absolute terms, reflects altered spatial distribution of the nitro and chloro substituents relative to the quinoline nitrogen. Both values fall below the 60 Ų threshold often cited for favorable blood-brain barrier penetration, but the 6-chloro isomer sits further below this threshold, suggesting subtly enhanced CNS penetration potential relative to the 8-chloro isomer [1].

Polar surface area Membrane permeability Bioavailability prediction

Patent-Cited Antimicrobial and Synthetic Intermediate Utility vs. Des-Nitro Analog

Japanese Patent JPS6361941B2 explicitly names 5-nitro-6-chloroquinaldine (the target compound) as both an antimicrobial and antimalarial agent in its own right, and a key synthetic intermediate for downstream antimicrobial compounds of formula II and III [1]. In contrast, 6-chloroquinaldine (CAS 92-46-6), which lacks the 5-nitro group, is described in the literature primarily as a general pharmaceutical intermediate for anti-inflammatory and anticancer agents—without the specific antimicrobial/antimalarial activity profile documented for the 5-nitro derivative . This represents a qualitative activity-class differentiation: the presence of the 5-nitro group confers distinct, patent-documented antimicrobial target engagement that is absent in the des-nitro analog.

Antimicrobial agent Antimalarial agent Synthetic intermediate Patent evidence

Regioselective Synthetic Access: 6-Substituent-Directed 5-Nitration Specificity

The nitration of 6-chloro-substituted quinolines proceeds with high regioselectivity to yield the 5-nitro isomer under low-temperature conditions (≤10°C), as established by the Japanese Pharmaceutical Society (1951) and corroborated by Heindel et al. (1969) [1][2]. This enables straightforward, high-yield synthesis of the target compound from 6-chloroquinaldine using KNO3/H2SO4 at controlled temperature. In contrast, 8-chloro-2-methylquinoline would undergo nitration at the 5-position (if unsubstituted) but would generate a fundamentally different regioisomeric product with altered electronic and steric properties . The nitration of 6-chloroquinoline at higher temperatures diverts to the 4-nitro isomer, highlighting the narrow process window that must be maintained to obtain the desired 5-nitro product [1].

Regioselective nitration Synthetic accessibility Positional selectivity

Role as Documented Intermediate in Quinolone Antibacterial Synthesis (Ishikawa 1989)

The Ishikawa et al. (1989) study, which describes the synthesis and antibacterial evaluation of substituted 6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acids, references 6-chloro-2-methyl-5-nitroquinoline as a key intermediate in the construction of the tricyclic quinolizine core [1]. The 2-methyl group on the quinoline is essential for forming the 5-methyl-substituted benzo[ij]quinolizine ring system found in the final antibacterial agents. Analogs lacking the 2-methyl group (e.g., 6-chloro-5-nitroquinoline, CAS 86984-32-9) cannot serve as precursors to this specific class of compounds because the methyl group is a structural prerequisite for the ring-formation step [2]. The patent literature further corroborates that 5-nitro-6-chloroquinaldine is a specifically named intermediate for antimicrobial compounds of formulas II and III [3].

Antibacterial synthesis Quinolone intermediate Benofloxacin precursor

Procurement-Relevant Application Scenarios for 6-Chloro-2-methyl-5-nitroquinoline (CAS 77483-85-3)


Synthesis of 5-Methyl-Substituted Benzo[ij]quinolizine Antibacterial Agents

This compound serves as the direct nitro-quinaldine precursor for constructing the tricyclic 6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid scaffold described by Ishikawa et al. (1989) [1]. The 2-methyl group is incorporated into the final 5-methyl-quinolizine ring system, making the target compound the only viable starting material for this chemotype. Reduction of the 5-nitro group to the corresponding 5-amine (using SnCl2/HCl at 80-90°C, as documented in synthetic protocols ) enables subsequent elaboration to the tricyclic core. Researchers pursuing this antibacterial class should specify CAS 77483-85-3 rather than the des-methyl analog CAS 86984-32-9, which lacks the methyl group prerequisite for ring formation.

Antimicrobial and Antimalarial Lead Optimization Programs

Japanese Patent JPS6361941B2 explicitly claims 5-nitro-6-chloroquinaldine as an antimicrobial and antimalarial agent, positioning this compound as both a tool molecule and a potential lead scaffold [2]. The measured LogP of 3.10—0.53 units lower than the 8-chloro isomer—suggests improved aqueous solubility and potentially different tissue distribution, relevant for optimizing systemic vs. topical antimicrobial candidates . Medicinal chemistry teams should procure this specific isomer for SAR studies, as the 8-chloro isomer (CAS 64485-39-8) will exhibit different target engagement, permeability, and metabolic profiles due to its higher lipophilicity and altered TPSA.

Analytical Reference Standard and Impurity Profiling in Quinolone API Manufacture

As a documented intermediate in the synthesis pathway of benzo[ij]quinolizine antibiotics (including benofloxacin and vebufloxacin analogs), 6-chloro-2-methyl-5-nitroquinoline may persist as a process-related impurity or degradation marker in active pharmaceutical ingredients derived from this synthetic route [1][3]. Analytical development and QC laboratories procuring this compound as a reference standard should specify the 6-chloro positional isomer (CAS 77483-85-3) at 98% purity or higher, with orthogonal identity confirmation (NMR, HPLC retention time matching), to avoid misidentification with the 8-chloro isomer that shares identical molecular formula and mass.

Structure-Activity Relationship (SAR) Studies on Nitroquinoline DNA Gyrase Inhibitors

The 5-nitroquinoline pharmacophore is associated with DNA gyrase and topoisomerase IV inhibition in bacterial systems [2]. The unique 6-chloro-2-methyl-5-nitro substitution pattern represents a specific SAR point that cannot be explored using generic nitroquinoline libraries. Researchers constructing focused quinoline-based antibacterial libraries should include this compound to probe the contribution of the 6-chloro substituent (vs. 6-fluoro, 6-bromo, or 6-unsubstituted analogs) to enzyme inhibition potency and selectivity. The commercial availability at 98% purity from established suppliers reduces the synthetic burden of in-house preparation and ensures batch-to-batch consistency for reproducible SAR data.

Quote Request

Request a Quote for 6-Chloro-2-methyl-5-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.